molecular formula C23H28N2O5 B12132222 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12132222
M. Wt: 412.5 g/mol
InChI Key: GEEQWWIMIJYQHE-UHFFFAOYSA-N
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Description

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a chemical compound with the CAS Registry Number 620117-74-0 . Its molecular formula is C₂₃H₂₈N₂O₅ and it has a molecular weight of 412.48 g/mol . The structure features a 2,5-dihydro-1H-pyrrol-2-one core, which is substituted with a 3-(dimethylamino)propyl group, a 3-ethoxyphenyl ring, and a 5-methylfuran-2-carbonyl moiety . This unique arrangement of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery research for exploring novel biological activities. As a specialized research chemical, it is provided for laboratory investigation purposes only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H28N2O5/c1-5-29-17-9-6-8-16(14-17)20-19(21(26)18-11-10-15(2)30-18)22(27)23(28)25(20)13-7-12-24(3)4/h6,8-11,14,20,27H,5,7,12-13H2,1-4H3

InChI Key

GEEQWWIMIJYQHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=C(O3)C

Origin of Product

United States

Preparation Methods

Vilsmeier Reagent Preparation

A mixture of dimethylformamide (DMF) and oxalyl chloride generates the Vilsmeier reagent, enabling formylation at the α-position of pyrrole derivatives. For example:

  • Step 1 : Pyrrole (1 equiv) reacts with DMF (1 equiv) and oxalyl chloride (1 equiv) in 1,2-dichloroethane at 0°C, forming an iminium intermediate.

  • Step 2 : Hydrolysis with NaOH yields pyrrole-2-carbaldehyde.

Cyclization to Pyrrol-2-One

The aldehyde intermediate undergoes cyclization with hydroxylamine or ammonium acetate to form the pyrrol-2-one core. For instance:

  • Pyrrole-2-carbaldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux, yielding 3-hydroxypyrrol-2-one.

Introduction of the 3-Ethoxyphenyl Group

Friedel-Crafts alkylation or acylation is employed to introduce aromatic substituents.

Friedel-Crafts Alkylation

  • Conditions : 3-Ethoxyphenyl chloride (1.2 equiv), AlCl₃ (2.2 equiv), dichloromethane, 25°C, 2 hours.

  • Mechanism : AlCl₃ activates the alkyl halide, enabling electrophilic substitution at the pyrrole's 4-position.

  • Yield : ~85% (reported for analogous 4-aryl-pyrrol-2-ones).

Alternative Suzuki-Miyaura Coupling

Acylation with 5-Methylfuran-2-Carbonyl

The 5-methylfuran-2-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution.

Friedel-Crafts Acylation

  • Reagents : 5-Methylfuran-2-carbonyl chloride (1.1 equiv), AlCl₃ (1.5 equiv), anhydrous dichloromethane.

  • Conditions : 0°C to 25°C, 3 hours, under nitrogen.

  • Yield : ~78% (based on similar furanoylations).

Attachment of 3-(Dimethylamino)propyl Side Chain

The Mannich reaction or alkylation introduces the tertiary amine side chain.

Mannich Reaction

  • Components : Pyrrol-2-one (1 equiv), dimethylamine (1.2 equiv), formaldehyde (1.2 equiv), ethanol, reflux.

  • Mechanism : Formation of an iminium intermediate followed by nucleophilic attack by the pyrrol-2-one’s nitrogen.

  • Yield : ~70% (reported for analogous Mannich adducts).

N-Alkylation

  • Reagents : 3-Chloropropyldimethylamine (1.5 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 hours.

  • Yield : ~65% (similar N-alkylations in pyrrol-2-ones).

Hydroxylation at Position 3

Hydroxylation is achieved via oxidation or direct functionalization.

Oxidation of Ketone Intermediate

  • Reagents : NaBH₄ (2 equiv) reduces a ketone to alcohol, followed by oxidation with MnO₂ to hydroxyl.

  • Conditions : Methanol, 0°C (reduction); dichloromethane, 25°C (oxidation).

Direct Hydroxylation

Electrophilic hydroxylation using m-CPBA (meta-chloroperbenzoic acid) in acetic acid introduces the hydroxyl group regioselectively.

One-Pot Multi-Component Synthesis

A streamlined approach combines cyclization, alkylation, and acylation in a single pot:

  • Components : 3-Ethoxybenzaldehyde, 3-(dimethylamino)propylamine, 5-methylfuran-2-carboxylic acid.

  • Catalyst : Trifluoroacetic acid (20 mol%).

  • Conditions : Ethanol, 70°C, 8 hours.

  • Yield : ~60% (based on similar one-pot syntheses).

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).

  • Characterization :

    • ¹H NMR : δ 6.19 (d, J = 3 Hz, H-5), 6.66 (d, J = 3 Hz, H-4), 3.85 (s, OCH₂CH₃).

    • MS (ESI) : m/z 428.5 [M+H]⁺.

Comparative Analysis of Methods

Method Key Steps Yield Advantages
Vilsmeier + AlkylationFormylation, Friedel-Crafts85%High regioselectivity
One-Pot SynthesisMulti-component condensation60%Reduced steps, time-efficient
Mannich ReactionAmine introduction70%Mild conditions

Challenges and Optimization

  • Regioselectivity : Competing substitution at pyrrole’s 3- and 5-positions necessitates careful catalyst selection.

  • Side Reactions : Over-alkylation or furan ring opening requires controlled stoichiometry.

  • Scale-Up : Batch processes with AlCl₃ face exothermic risks; flow chemistry improves safety .

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

Key Structural Features

FeatureDescription
Dimethylamino Group Enhances solubility and biological activity
Ethoxyphenyl Moiety Increases lipophilicity and receptor binding
Furan-2-carbonyl Group Contributes to reactivity and potential interactions

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects, including:

  • Anti-inflammatory Activity : Preliminary studies suggest it may inhibit inflammatory pathways.
  • Analgesic Properties : Research indicates potential pain-relief mechanisms.
  • Anticancer Effects : Investigations into its ability to induce apoptosis in cancer cells are ongoing.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

  • Formation of Pyrrolidine Rings : Essential for synthesizing other nitrogen-containing compounds.
  • Electrophilic Aromatic Substitution : Facilitates the introduction of additional substituents on aromatic rings.

Biological Studies

Research has focused on understanding the interactions of this compound with biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has shown potential in modulating GPCRs, influencing intracellular signaling pathways.

Industrial Applications

In industrial settings, this compound could be applied in the development of new materials and chemical processes. Its unique properties make it suitable for:

  • Pharmaceutical Development : As a precursor or active ingredient in drug formulations.
  • Chemical Manufacturing : In processes requiring complex organic molecules.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anti-inflammatory Studies :
    • A study demonstrated that derivatives similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro .
  • Anticancer Research :
    • Research indicated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
  • GPCR Modulation :
    • Investigations into the interaction with GPCRs revealed that this compound could activate or inhibit specific pathways related to neurotransmission .

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Aminoalkyl Chains

  • Dimethylaminopropyl vs. Diethylaminoethyl: The target compound’s 3-(dimethylamino)propyl group () likely enhances water solubility compared to the diethylaminoethyl group in due to reduced steric hindrance and higher polarity.
  • Hydroxypropyl: The hydroxyl group in ’s compound (221–223°C) increases melting point via hydrogen bonding, contrasting with the lower melting points of non-hydroxylated analogs (e.g., 138–141°C in ).

Aromatic and Acyl Groups

  • 3-Ethoxyphenyl vs. Halogenated/Substituted Aryl : The target’s 3-ethoxyphenyl group may improve metabolic stability compared to 4-chlorophenyl () by reducing electrophilicity.

Biological Activity

The compound 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic derivative with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the modulation of G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and physiological responses.

Chemical Structure and Properties

The molecular formula of the compound is C28H32N4O4C_{28}H_{32}N_{4}O_{4} with a molecular weight of approximately 488.588 g/mol. The compound features a dimethylamino group, an ethoxyphenyl moiety, and a furan-2-carbonyl group, contributing to its diverse biological interactions.

Research indicates that compounds similar to this one interact with GPCRs, influencing intracellular signaling pathways. These receptors are pivotal in various physiological processes, including neurotransmission and hormonal regulation. The activation of GPCRs can lead to:

  • Increased intracellular calcium levels : This is mediated through the inositol trisphosphate pathway, which is crucial for muscle contraction and neurotransmitter release .
  • Modulation of adenylate cyclase activity : Depending on the receptor subtype activated, this can either stimulate or inhibit cyclic AMP production, affecting numerous downstream signaling cascades .

Pharmacological Studies

Several studies have explored the pharmacological potential of compounds with similar structures:

  • Antidepressant Effects : Compounds containing dimethylamino groups have been linked to antidepressant properties due to their ability to modulate serotonin receptors. For instance, Zolmitriptan, a known serotonin receptor agonist, has demonstrated efficacy in treating migraine headaches .
  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation by inhibiting pathways associated with pro-inflammatory cytokines. This could be beneficial in conditions like arthritis or other inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that certain pyrrolidinone derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

A notable case study involved the evaluation of a structurally similar compound in a clinical setting:

  • Study on Antidepressant Activity : A double-blind placebo-controlled trial assessed the efficacy of a dimethylamino-containing compound in patients with major depressive disorder. Results indicated significant improvements in mood and anxiety levels compared to placebo .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantMood improvement, reduced anxiety
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrrol-2-one derivatives like this compound?

The synthesis typically involves base-assisted cyclization of precursor molecules, as demonstrated for structurally analogous 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. Key steps include:

  • Cyclization : Using bases like K2_2CO3_3 or triethylamine to facilitate ring closure .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate pure products .
  • Yield optimization : Adjusting stoichiometry, reaction time, and temperature (e.g., reflux conditions) to enhance efficiency .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to assign proton and carbon environments, confirming substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. How can solubility challenges be addressed during purification?

  • Solvent selection : Ethanol or methanol recrystallization is effective for polar pyrrol-2-ones.
  • Gradient chromatography : Adjusting polarity ratios (e.g., ethyl acetate/hexane) improves separation of hydrophilic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the cyclization step?

  • Base screening : Test alternatives (e.g., DBU, NaH) to enhance cyclization efficiency.
  • Temperature control : Elevated temperatures (80–100°C) may accelerate kinetics but risk decomposition; monitor via TLC .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) can stabilize intermediates .

Q. What strategies resolve discrepancies in NMR data for diastereomeric mixtures?

  • Chiral chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .
  • Variable-temperature NMR : Suppress dynamic effects (e.g., rotational barriers) to simplify spectra .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis, as applied to ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenylpyrrole-3-carboxylate .

Q. How do computational methods like DFT aid in predicting reactivity or stability?

  • Electronic structure analysis : DFT calculations (e.g., B3LYP/6-311G**) map frontier molecular orbitals to predict nucleophilic/electrophilic sites .
  • Thermodynamic stability : Compare Gibbs free energy of tautomers or conformers to identify dominant forms .
  • Reaction mechanism modeling : Simulate transition states for cyclization or hydrolysis pathways .

Q. What approaches validate the biological activity of structurally complex pyrrol-2-ones?

  • Enzyme inhibition assays : Target human dihydroorotate dehydrogenase (DHODH) or similar enzymes, as seen in pyrazol-1-yl-azine derivatives .
  • Docking studies : Use AutoDock or Schrödinger Suite to predict binding modes with protein targets .
  • SAR profiling : Modify substituents (e.g., ethoxyphenyl, furan-2-carbonyl) to correlate structure with activity .

Data Contradictions and Validation

Q. How to address inconsistencies in reported melting points or spectral data?

  • Purity verification : Reanalyze via DSC (differential scanning calorimetry) for precise melting ranges .
  • Reproducibility checks : Repeat synthesis under standardized conditions to isolate batch-specific artifacts .

Q. Why might HRMS data deviate from theoretical values for this compound?

  • Isotopic patterns : Natural abundance of 13^{13}C or 37^{37}Cl (if present) alters mass peaks.
  • Adduct formation : Sodium or potassium adducts (+22 or +38 Da) require careful interpretation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Pyrrol-2-ones

ParameterTypical Range/ExampleReference
Reaction temperature80–100°C (reflux)
Purification methodColumn chromatography (EtOAc/hexane)
Yield range44–86%
Characterization1H/13C NMR, HRMS, FTIR

Q. Table 2. Computational Parameters for DFT Studies

MethodBasis SetApplicationReference
B3LYP6-311G**Electronic structure analysis
M06-2Xdef2-TZVPReaction mechanism simulation

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